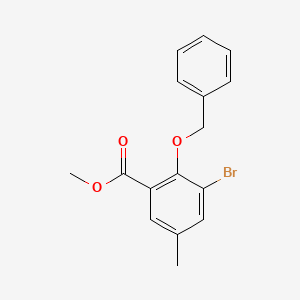

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHVCTBWPDREKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate typically involves the esterification of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of methyl 2-(benzyloxy)-5-methylbenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Key structural differences among similar compounds lie in substituent positions and functional groups:

Key Observations:

- Substituent Position : Bromine at position 3 (target compound) vs. position 4 or 5 in others significantly impacts electronic distribution and reactivity.

- Functional Groups : Benzyloxy groups (target compound) enhance steric bulk compared to methoxy or hydroxyl groups, affecting reaction kinetics in nucleophilic substitutions .

- Ester Type : Methyl esters (target compound) vs. benzyl esters (e.g., Benzyl 5-bromo-2-hydroxybenzoate) influence hydrolysis rates and stability under basic conditions .

Physical and Chemical Properties

- Boiling Points : Methyl 2-bromo-5-methoxybenzoate exhibits a high boiling point (271°C), attributed to the methoxy group’s polarity . The target compound’s benzyloxy group likely reduces volatility compared to methoxy analogues.

- Hazards : Brominated benzoates (e.g., Methyl 3-bromo-4-methylbenzoate) are classified as irritants (skin, eyes) , suggesting similar handling precautions for the target compound.

Industrial and Research Relevance

- Pharmaceutical Intermediates : Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5) is used in antitumor agent synthesis , while the target compound’s benzyloxy group may enhance bioavailability in drug candidates.

- Specialty Chemicals : Derivatives like 5-bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride are valuable for synthesizing bioactive polymers or agrochemicals .

Biological Activity

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS No. 2432848-62-7) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group and a bromine atom, which are critical for its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 351.21 g/mol.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have assessed the anticancer properties of this compound through in vitro assays. For instance, the compound was tested against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 ± 1.5 | Induction of apoptosis via Bcl-2 family modulation |

| A549 | 18.7 ± 2.0 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against various bacterial strains, the results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in inflammatory disease management.

Case Studies and Research Findings

- Case Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and morphological changes consistent with programmed cell death .

- Antimicrobial Efficacy Assessment : In a comparative study, this compound was found to be more effective than standard antibiotics against certain strains of bacteria, highlighting its potential as a lead compound for drug development .

- Inflammatory Pathway Modulation : Research indicated that this compound reduces NF-kB activation in macrophages, suggesting a mechanism through which it exerts anti-inflammatory effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate to improve yield and purity?

To optimize synthesis, focus on:

- Reaction Conditions : Use catalysts like palladium or copper for bromination and benzyloxy group introduction. Temperature control (e.g., 60–80°C) minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Recrystallization from ethanol/water enhances purity .

- Functional Group Protection : Protect hydroxyl groups during benzylation to prevent unwanted substitutions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- NMR : H and C NMR confirm substitution patterns (e.g., benzyloxy at C2, bromine at C3). Use DEPT-135 to distinguish CH groups at C5 .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrO, ~335.2 g/mol) and isotopic patterns for bromine .

- Resolution of Conflicts : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to resolve ambiguities in overlapping signals .

Q. How does the bromine substituent at position 3 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring for NAS. However, steric hindrance from the benzyloxy group at C2 directs nucleophiles to para positions (C4 or C6). Use polar aprotic solvents (DMF, DMSO) and mild bases (KCO) to enhance reaction efficiency .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the structure-activity relationship (SAR) of derivatives for antimicrobial activity?

- Derivative Synthesis : Introduce substituents at C4 (e.g., nitro, amino) and compare bioactivity. Use Suzuki-Miyaura coupling for aryl group diversification .

- In Silico Modeling : Perform molecular docking (e.g., with bacterial enoyl-ACP reductase) to predict binding affinities. Validate predictions via MIC assays against Gram-positive pathogens .

- Comparative Analysis : Benchmark against analogs like Methyl 5-bromo-2-methylbenzoate (limited activity) to identify critical functional groups .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across similar benzoate derivatives?

- Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cell lines (e.g., HeLa) to minimize variability .

- Mechanistic Studies : Conduct transcriptomic profiling to identify target pathways. For example, ROS induction may explain divergent activities in cancer vs. bacterial cells .

- Meta-Analysis : Cross-reference data from EPA DSSTox and PubChem to identify outliers due to impurities or assay conditions .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC. Acidic conditions (pH < 3) hydrolyze the ester group, while alkaline conditions (pH > 9) cleave the benzyloxy moiety .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life. Activation energy (E) calculations reveal dominant degradation pathways .

Q. How can computational tools predict the compound’s metabolic fate in enzymatic studies?

- ADMET Prediction : Tools like SwissADME estimate cytochrome P450 interactions and metabolite formation (e.g., demethylation at the ester group) .

- Enzyme Docking : Simulate interactions with human carboxylesterases (CES1/CES2) to identify hydrolysis sites. Validate with LC-MS/MS metabolite profiling .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.